molecular formula C12H21NO5 B7931096 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7931096
M. Wt: 259.30 g/mol
InChI Key: LXXMRJSJFZZOHU-UHFFFAOYSA-N
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Description

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.3 g/mol . This compound is often used in research and development, particularly in the fields of chemistry and pharmaceuticals. It is known for its stability and reactivity, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups . The process begins with the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the Boc-protected pyrrolidine, which is then further reacted with methoxyacetic acid to yield the desired ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The pathways involved often include nucleophilic attack, electrophilic addition, and radical formation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid methyl ester
  • 2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid ethyl ester

Uniqueness

2-Carboxymethoxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to its methyl and ethyl counterparts. This makes it particularly useful in synthetic applications where stability under various reaction conditions is crucial.

Properties

IUPAC Name

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-4-5-9(13)7-17-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXMRJSJFZZOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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